In Vivo HCC Xenograft Efficacy: Iberverin Achieves Significant Tumor Suppression
In a head-to-head comparison within the same study, iberverin demonstrated significant antineoplastic activity against hepatocellular carcinoma (HCC) in vivo. Specifically, treatment of mice bearing Huh7.5.1 xenograft tumors resulted in a marked reduction in both tumor size and weight [1].
| Evidence Dimension | In Vivo Tumor Suppression |
|---|---|
| Target Compound Data | 73.4% reduction in tumor size; 55.3% reduction in tumor weight |
| Comparator Or Baseline | Control group (vehicle-treated) with baseline tumor growth |
| Quantified Difference | 73.4% smaller size, 55.3% lighter weight relative to control |
| Conditions | Nude mice bearing Huh7.5.1 hepatocellular carcinoma xenograft tumors, dosed i.p. with 20 mg/kg iberverin every 3 days for 5 cycles |
Why This Matters
Quantifies the compound's in vivo anti-tumor efficacy, a critical benchmark for prioritizing it over less effective or untested analogs in oncology-focused research programs.
- [1] Zhang Y, et al. Iberverin exhibits antineoplastic activities against human hepatocellular carcinoma via DNA damage-mediated cell cycle arrest and mitochondrial-related apoptosis. Front Pharmacol. 2023;14:1326346. View Source
